molecular formula C19H21N3O4S B2452875 N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide CAS No. 1105205-17-1

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2452875
CAS No.: 1105205-17-1
M. Wt: 387.45
InChI Key: GWFIRQPHAKMRHA-UHFFFAOYSA-N
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Description

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide is a synthetic oxalamide derivative supplied for research and development purposes. This compound features a 1,1-dioxidoisothiazolidine group, a moiety often explored in medicinal chemistry for its potential to modulate biological activity . As a member of the sulfonamide derivative class, it serves as a valuable building block in organic synthesis and pharmaceutical research, particularly in the construction of more complex molecules for screening . The product is strictly intended for laboratory research use in vitro and is not approved for human or veterinary diagnostic or therapeutic applications . Researchers can rely on the high purity and quality of this compound to ensure consistent results in their experimental workflows.

Properties

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-14-3-5-15(6-4-14)13-20-18(23)19(24)21-16-7-9-17(10-8-16)22-11-2-12-27(22,25)26/h3-10H,2,11-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFIRQPHAKMRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C19H21N3O4S
  • Molecular Weight : 387.45 g/mol
  • CAS Number : Not specified in the sources.

The compound features a unique structure that combines an isothiazolidin-2-yl moiety with an oxalamide linkage, which may enhance its interaction with biological targets.

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors that are critical in various cellular processes. The exact pathways and targets are still under investigation but may include:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors that could influence signal transduction pathways.

Biological Activity

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens.
  • Anticancer Activity : Investigations into its anticancer properties are ongoing, with some studies indicating cytotoxic effects on cancer cell lines.

Case Studies and Experimental Data

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of compounds similar to this compound against common bacterial strains. The results indicated significant inhibition zones, suggesting potent antimicrobial properties.
  • Cytotoxicity Assays : In vitro cytotoxicity assays were conducted using various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at relatively low concentrations.
  • Mechanistic Studies : Molecular docking studies have been performed to predict the binding affinity and mode of action of the compound against specific targets. These studies suggest that the compound may effectively bind to active sites of target proteins, leading to inhibition of their function.

Summary of Biological Activities

Activity TypeObserved EffectsReference Source
AntimicrobialSignificant inhibition against pathogens
AnticancerDose-dependent cytotoxicity in cancer cells
Enzyme InhibitionPotential modulation of metabolic enzymes

Q & A

Q. What are the common synthetic routes for N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as coupling oxalyl chloride with substituted amines under controlled conditions. For example:

  • Step 1 : React 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with oxalyl chloride to form an intermediate oxalamide.
  • Step 2 : Introduce the 4-methylbenzyl group via nucleophilic substitution or amide coupling. Optimization strategies include using anhydrous solvents (e.g., dichloromethane), maintaining low temperatures (0–5°C), and employing catalysts like triethylamine to enhance yields (typically 35–52%) . Purification via column chromatography or HPLC is critical to achieve >90% purity .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.41–7.82 ppm, carbonyl signals at δ 170–175 ppm) .
  • Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., observed [M+H]+^+ at 407.87 for related analogs) .
  • Chromatography : HPLC for purity assessment (>95% in most cases) .

Q. What mechanistic hypotheses exist for its biological activity, and how can they be tested?

Proposed mechanisms include inhibition of enzymes (e.g., cytochrome P450 isoforms) or disruption of protein-protein interactions. Testing strategies:

  • Enzyme assays : Measure IC50_{50} values against recombinant targets (e.g., CYP4F11) .
  • Molecular docking : Model interactions with biological targets (e.g., HIV entry inhibitors in ) .
  • Cellular assays : Evaluate apoptosis induction in cancer cell lines (e.g., IC50_{50} <10 μM in preliminary studies) .

Q. How can structure-activity relationships (SAR) guide optimization of its bioactivity?

Key structural modifications and effects:

  • Substituent on benzyl group : 4-Methyl enhances lipophilicity and membrane permeability vs. 4-chloro (reduces off-target toxicity) .
  • Isothiazolidinone ring : The 1,1-dioxido group improves metabolic stability but may reduce solubility .
  • Oxalamide linker : Replacing with urea decreases potency in antifungal assays .

Q. How should researchers address contradictions in reported bioactivity data?

  • Cross-validation : Replicate assays in independent labs (e.g., antifungal activity in vs. anticancer data in ).
  • Purity checks : Use LC-MS to rule out impurities (>98% purity required for reliable IC50_{50} values) .
  • Assay conditions : Standardize protocols (e.g., cell line selection, serum concentration) to minimize variability .

Q. What advanced analytical methods resolve challenges in quantifying metabolic degradation?

  • Hyphenated techniques : LC-HRMS/MS to identify metabolites (e.g., hydroxylation at the benzyl group) .
  • Isotopic labeling : Use 14^{14}C-tagged compound for tracking degradation pathways .
  • Microsomal assays : Liver microsomes + NADPH to simulate Phase I metabolism .

Q. How can target specificity be improved to reduce off-target effects?

  • Computational modeling : Use molecular dynamics to refine binding poses (e.g., avoid interactions with hERG channels) .
  • Proteomic profiling : SILAC-based screens to identify unintended targets .
  • Prodrug design : Mask reactive groups (e.g., esterify hydroxyethyl substituents) to enhance specificity .

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